4-Phenylimidazole

Description

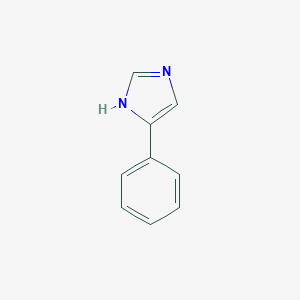

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLKOHSAWQPOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40864-48-0 (mono-hydrochloride) | |

| Record name | 4(5)-Phenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30217200 | |

| Record name | 4(5)-Phenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670-95-1 | |

| Record name | 4-Phenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(5)-Phenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(5)-Phenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenylimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VQ67XR7XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Phenylimidazole from α-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-phenylimidazole, a valuable scaffold in medicinal chemistry, utilizing α-bromoacetophenone as a key starting material. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

Imidazole derivatives are a cornerstone in the development of novel therapeutic agents due to their wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The this compound moiety, in particular, is a significant pharmacophore present in numerous biologically active compounds. The synthesis of this key heterocyclic structure from readily available starting materials is, therefore, of critical importance to the drug discovery and development process.

This guide focuses on the prevalent and efficient methods for the synthesis of this compound commencing from α-bromoacetophenone (also known as phenacyl bromide). The primary synthetic routes discussed herein involve the reaction of α-bromoacetophenone with a source of the C2-N3 fragment of the imidazole ring, namely formamidine acetate or formamide. These methods offer reliable and scalable pathways to the target molecule.

Core Synthetic Methodologies

The synthesis of this compound from α-bromoacetophenone can be broadly categorized into two highly effective methods:

-

Reaction with Formamidine Acetate: This method involves a two-step process, beginning with a nucleophilic substitution of the bromine atom in α-bromoacetophenone by formamidine, followed by a base-mediated cyclization to yield the imidazole ring. This approach is notable for its operational simplicity and high product purity.

-

Reaction with Formamide: This is a direct, one-pot synthesis where α-bromoacetophenone is heated in an excess of formamide, which acts as both the reactant and the solvent. This method is advantageous for its straightforward procedure and good yields.

Quantitative Data Summary

The following tables summarize the key quantitative data from representative synthetic protocols for this compound.

Table 1: Synthesis of this compound via Formamidine Acetate

| Parameter | Value | Reference |

| Reactants | α-Bromoacetophenone, Formamidine Acetate | [1] |

| Solvent | Ethylene Glycol | [1] |

| Base | Potassium Carbonate | [1] |

| Reaction Temperature | Substitution: 40-70°C; Cyclization: 30-100°C | [1] |

| Reaction Time | Substitution: ~2.5 hours; Cyclization: ~11-12 hours | [1] |

| Yield | >45% | |

| Product Purity | >99% |

Table 2: Synthesis of this compound via Formamide

| Parameter | Value | Reference |

| Reactants | α-Bromoacetophenone, Formamide | |

| Solvent | Formamide (excess) | |

| Reaction Temperature | 170-180°C | |

| Reaction Time | 5-9 hours | |

| Yield | 52-60% | |

| Product Purity | Purified by column chromatography |

Detailed Experimental Protocols

Synthesis of this compound from α-Bromoacetophenone and Formamidine Acetate

This protocol is adapted from a patented procedure and involves a two-step synthesis.

Materials:

-

α-Bromoacetophenone

-

Formamidine Acetate

-

Ethylene Glycol

-

Potassium Carbonate

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution

-

Activated Carbon

-

Chloroform

-

Petroleum Ether

-

50% Sodium Hydroxide Solution

Procedure:

Step 1: Nucleophilic Substitution

-

To a four-necked flask, add 200 mL of ethylene glycol and heat to 50°C.

-

Slowly add 50 g (0.25 mol) of α-bromoacetophenone while maintaining the temperature at 50 ± 2°C.

-

After 30 minutes of incubation, slowly add 55 g (0.53 mol) of formamidine acetate over 45 minutes, keeping the temperature at 50 ± 2°C.

-

Maintain the reaction mixture at 50 ± 2°C for an additional 2 hours.

Step 2: Cyclization and Work-up

-

Cool the reaction mixture to 30°C.

-

Slowly add 130 g (0.94 mol) of potassium carbonate over 1 hour.

-

Maintain the temperature at 32 ± 2°C for 5 hours.

-

Rapidly heat the mixture to 86 ± 2°C and maintain for 6 hours.

-

After the reaction is complete, cool the mixture slightly and add 200 mL of ethyl acetate and 200 mL of water.

-

Adjust the pH to 8 with a 50% sodium hydroxide solution.

-

Separate the organic layer and wash it with 200 mL of a saturated sodium chloride solution.

-

To the organic layer, add 2 g of activated carbon and reflux for 1 hour.

-

Filter the hot solution to remove the activated carbon.

-

Concentrate the filtrate to obtain a viscous liquid.

-

Add 100 mL of chloroform and 100 mL of petroleum ether and reflux for 1 hour.

-

Cool the solution to 15°C and maintain for 10 hours to induce crystallization.

-

Filter the solid and dry at 50°C to obtain white crystals of this compound.

Synthesis of this compound from α-Bromoacetophenone and Formamide

This protocol describes a one-pot synthesis of this compound.

Materials:

-

α-Bromoacetophenone derivative (e.g., 2-bromo-1-phenylethanone)

-

Formamide

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the α-bromoacetophenone derivative (1 mmol) in formamide (15 mL).

-

Heat the solution to 170-180°C for 5-9 hours.

-

After cooling to room temperature, dilute the reaction mixture with a saturated sodium bicarbonate solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Reaction Mechanism and Experimental Workflow

Proposed Reaction Mechanism

The synthesis of this compound from α-bromoacetophenone and formamidine acetate is proposed to proceed through an initial nucleophilic substitution, followed by an intramolecular condensation and subsequent dehydration to form the aromatic imidazole ring.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of this compound is outlined below.

References

The Multifaceted Biological Activities of 4-Phenylimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylimidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated for their potential as therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for representative this compound derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | This compound (4-PI) | - | 48 | [1] |

| 2 | Navoximod (a this compound derivative) | - | 0.028 | [2] |

| 3 | Compound e (1,2,3-triazole erlotinib derivative) | IDO1 Enzyme Assay | 0.32 | [2] |

| 4 | IPM714 (1H-imidazole[4,5-f][3][4]phenanthroline derivative) | HCT116 (Colon Cancer) | 1.74 | |

| 5 | IPM714 | SW480 (Colon Cancer) | 2.0 | |

| 6 | Compound 14 (4-acetylphenylamine-based imidazole) | PPC-1 (Prostate Carcinoma) | 4.1 | |

| 7 | Compound 14 | U-87 (Glioblastoma) | 3.1 | |

| 8 | Compound 22 (4-acetylphenylamine-based imidazole) | PPC-1 (Prostate Carcinoma) | - | |

| 9 | Compound 22 | U-87 (Glioblastoma) | - |

Key Signaling Pathway: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

A significant target for anticancer this compound derivatives is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response by inhibiting T-cell proliferation and promoting the generation of regulatory T cells (Tregs). This compound derivatives can act as non-competitive inhibitors of IDO1 by binding to the heme iron in the active site of the enzyme, thereby blocking its catalytic activity and restoring anti-tumor immunity.

Antimicrobial Activity

Derivatives of this compound have also been recognized for their antimicrobial properties, exhibiting activity against a variety of bacterial and fungal pathogens.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 10 | N1 (2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole) | Klebsiella pneumoniae | - | |

| 11 | N1 | Candida albicans | 30 | |

| 12 | N2 (2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole) | Staphylococcus aureus | 29.3 | |

| 13 | N2 | Candida albicans | 32 | |

| 14 | N3 (2-(2,4-dichlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole) | Escherichia coli | 12.2 | |

| 15 | N3 | Pseudomonas aeruginosa | 21 | |

| 16 | N3 | Candida albicans | 29.1 | |

| 17 | 16g (Nicotinamide derivative) | Fluconazole-resistant C. albicans | 0.125-1 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been demonstrated in various preclinical models. A key mechanism underlying this activity is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

Quantitative Data: In Vivo Anti-inflammatory Effects

The carrageenan-induced paw edema model in rats is a standard assay to evaluate the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition is a key parameter.

| Compound ID | Derivative Type | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| 18 | 5g (Benzimidazole derivative) | - | 74.17 | |

| 19 | AA6 (N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide) | - | - |

Key Signaling Pathway: p38 MAPK Inhibition

The p38 MAPK signaling cascade is a crucial regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Environmental stresses and inflammatory stimuli activate a cascade of kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream transcription factors and kinases, resulting in the increased expression of inflammatory mediators. Certain pyridinyl-imidazole derivatives have been identified as potent inhibitors of p38α MAPK. These compounds typically bind to the ATP-binding pocket of the kinase, preventing its activation and subsequent downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key experiments cited in this guide.

MTT Assay for In Vitro Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Agar Disk Diffusion Method for Antimicrobial Susceptibility

Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a uniform lawn of bacteria.

-

Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate. A control disk impregnated with the solvent used to dissolve the compound should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk.

-

Interpretation: The diameter of the inhibition zone is correlated with the susceptibility of the microorganism to the compound.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

Principle: The injection of carrageenan into the sub-plantar region of a rat's paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its acute anti-inflammatory activity.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the this compound derivative or the vehicle (e.g., saline or a suspension in 0.5% carboxymethyl cellulose) orally or intraperitoneally to the test groups of animals. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar tissue of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at elucidating the full therapeutic potential of this important chemical scaffold. Continued exploration of structure-activity relationships and mechanisms of action will be crucial in the development of novel this compound-based drugs with improved potency and selectivity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

4-Phenylimidazole: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylimidazole (4-PI) is a heterocyclic organic compound that has garnered significant attention in biomedical research due to its potent inhibitory effects on key heme-containing enzymes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interactions with Indoleamine 2,3-dioxygenase 1 (IDO1) and Cytochrome P450 (CYP) enzymes. We will explore the downstream consequences of this inhibition on critical signaling pathways, namely the kynurenine pathway of tryptophan metabolism and steroidogenesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and signaling cascades involved.

Core Mechanism of Action: Heme Iron Binding

The primary mechanism of action for this compound across its biological targets is its ability to coordinate with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron atom within the heme prosthetic group of various enzymes. The imidazole moiety of 4-PI contains a nitrogen atom with a lone pair of electrons that can form a coordinate bond with the heme iron, acting as a potent ligand. This binding event can either directly compete with the binding of endogenous substrates or allosterically alter the enzyme's conformation, leading to a reduction or complete inhibition of its catalytic activity. Spectroscopic studies have confirmed this direct binding to the heme iron at the active site of target enzymes.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. This compound has been identified as a noncompetitive inhibitor of IDO1.

Quantitative Inhibition Data

The inhibitory potency of this compound against IDO1 has been characterized by the following parameters:

| Parameter | Value | Enzyme Source |

| IC₅₀ | 48 µM | Recombinant Human IDO1 |

| Kd | 45.3 ± 11.7 µM | Recombinant Human IDO1 |

Impact on the Kynurenine Pathway and Immune Response

The inhibition of IDO1 by this compound has significant downstream effects on the kynurenine pathway and, consequently, on the immune response. Under normal physiological conditions, or in pathological states such as cancer, increased IDO1 activity leads to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites.

-

Tryptophan Depletion: Tryptophan is essential for T-cell proliferation and activation. Its depletion by IDO1 can induce T-cell anergy and apoptosis, thereby suppressing the adaptive immune response.

-

Kynurenine Accumulation: Kynurenine and its metabolites can act as signaling molecules that promote the differentiation of regulatory T-cells (Tregs) and suppress the activity of effector T-cells and Natural Killer (NK) cells.

By inhibiting IDO1, this compound prevents the degradation of tryptophan, leading to a localized increase in its concentration and a decrease in the production of immunosuppressive kynurenine metabolites. This can restore T-cell function and enhance anti-tumor immunity.

Signaling Pathway Diagram: IDO1 Inhibition and T-Cell Activation

Inhibition of Cytochrome P450 (CYP) Enzymes

This compound and its derivatives are known inhibitors of various cytochrome P450 enzymes. These heme-containing monooxygenases are crucial for the metabolism of a wide range of endogenous and exogenous compounds, including steroids, drugs, and carcinogens. The inhibitory mechanism involves the coordination of the imidazole nitrogen to the heme iron of the CYP enzyme, thereby blocking substrate access and/or electron transfer.

Quantitative Inhibition Data

| Enzyme | IC₅₀ | Kd | Species |

| CYP2B4 | < 2.4 µM | 4.8 µM | Rabbit |

| CYP2B1 | Not Reported | Not Reported | Rat |

| CYP2B5 | Not Reported | Not Reported | Rabbit |

| CYP17A1 | Not Reported | Not Reported | Human |

Note: While a specific IC₅₀ for this compound against CYP17A1 is not available, related phenyl-alkyl imidazole derivatives show potent inhibition in the low micromolar to nanomolar range.

Impact on Steroidogenesis (CYP17A1 Inhibition)

One of the most clinically relevant CYP targets for imidazole-based inhibitors is CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in the steroidogenesis pathway. CYP17A1 catalyzes two critical reactions:

-

17α-hydroxylase activity: Converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This is essential for the synthesis of glucocorticoids (e.g., cortisol).

-

17,20-lyase activity: Converts 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are precursors for the synthesis of sex hormones (androgens and estrogens).

Inhibition of CYP17A1 by compounds like this compound would disrupt the production of both cortisol and sex hormones. This has therapeutic implications, particularly in hormone-dependent cancers such as prostate cancer.

Signaling Pathway Diagram: CYP17A1 Inhibition in Steroidogenesis

Experimental Protocols

In Vitro IDO1 Enzyme Inhibition Assay

This protocol outlines a common method for determining the IC₅₀ of an inhibitor against recombinant human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Ascorbic acid (reducing agent)

-

Methylene blue (electron carrier)

-

Catalase

-

This compound (or other test inhibitor) dissolved in DMSO

-

Trichloroacetic acid (TCA) for reaction termination

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (for detection)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Assay Preparation: Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and IDO1 enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the wells of the microplate. Include a vehicle control (DMSO only).

-

Enzyme Incubation: Pre-incubate the enzyme mixture with the inhibitor for a short period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding TCA to each well. This also serves to hydrolyze the N-formylkynurenine product to kynurenine.

-

Color Development: Add the DMAB reagent to each well and incubate at room temperature to allow for the development of a yellow-colored product from the reaction between DMAB and kynurenine.

-

Data Acquisition: Measure the absorbance of each well at 480 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro CYP Enzyme Inhibition Assay Using Human Liver Microsomes

This protocol provides a general framework for assessing the inhibitory potential of this compound against various CYP isoforms using human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4)

-

NADPH regenerating system (or NADPH)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., acetonitrile or methanol)

-

Acetonitrile with an internal standard for reaction termination and protein precipitation

-

96-well microplate

-

LC-MS/MS system for analysis

Procedure:

-

Assay Preparation: Prepare an incubation mixture containing HLMs, phosphate buffer, and the specific probe substrate in the wells of a microplate.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control.

-

Pre-incubation: Pre-incubate the plate at 37°C for a few minutes to allow the inhibitor to interact with the enzymes.

-

Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system to each well.

-

Reaction Incubation: Incubate the plate at 37°C for a specific time, ensuring that the reaction proceeds under linear conditions (typically <20% substrate turnover).

-

Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Data Acquisition: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of metabolite formation for each inhibitor concentration and determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Conclusion

This compound serves as a valuable research tool for probing the function of heme-containing enzymes. Its well-characterized inhibitory activity against IDO1 and various CYP450 isoforms highlights its potential as a scaffold for the development of novel therapeutics, particularly in the fields of immuno-oncology and endocrinology. The core mechanism of action, involving direct coordination to the heme iron, provides a clear basis for its biological effects. Understanding the downstream consequences of this inhibition on pathways such as kynurenine metabolism and steroidogenesis is crucial for elucidating its physiological and pathophysiological roles. The experimental protocols detailed herein provide a foundation for the further investigation and characterization of this compound and its derivatives in various biological systems.

An In-depth Technical Guide on the Thermodynamic Properties of Solid-Phase 4-Phenylimidazole

This technical guide provides a comprehensive overview of the experimentally determined thermodynamic properties of solid-phase 4-phenylimidazole. The data presented herein is crucial for researchers, scientists, and professionals involved in drug development and materials science, offering insights into the stability, phase behavior, and cohesive energy of this compound.

Introduction to this compound

This compound (4-PhI) is a heterocyclic organic compound with the chemical formula C₉H₈N₂.[1] It belongs to the family of phenylimidazoles, which are of significant interest due to their versatile applications and biological activities.[2][3][4] Understanding the thermodynamic properties of the solid phase of 4-PhI is fundamental for process optimization, material characterization, and ensuring energy efficiency in its applications.

Thermodynamic Data Summary

The following tables summarize the key thermodynamic parameters for solid-phase this compound.

Table 1: Heat Capacity of Solid this compound at 298.15 K

| Property | Symbol | Value |

| Standard Molar Heat Capacity (Solid Phase) | C°p,m(s) | 183.5 ± 1.5 J·K⁻¹·mol⁻¹ |

| Specific Heat Capacity (Solid Phase) | c°p(s) | 1.27 ± 0.01 J·K⁻¹·g⁻¹ |

| Standard Molar Heat Capacity (Gas Phase) | C°p,m(g) | 152.0 ± 5.0 J·K⁻¹·mol⁻¹ |

| Change in Molar Heat Capacity of Sublimation | ΔsubC°p,m | -31.5 J·K⁻¹·mol⁻¹ |

Table 2: Thermodynamic Properties of Fusion for this compound

| Property | Symbol | Value |

| Melting Temperature | Tm | 414.4 ± 0.5 K |

| Standard Molar Enthalpy of Fusion at Tm | ΔfusH°m(Tm) | 27.1 ± 0.3 kJ·mol⁻¹ |

| Standard Molar Entropy of Fusion at Tm | ΔfusS°m(Tm) | 65.4 ± 0.7 J·K⁻¹·mol⁻¹ |

Table 3: Thermodynamic Properties of Sublimation for this compound at 298.15 K

| Property | Symbol | Value |

| Standard Molar Enthalpy of Sublimation | ΔsubH°m | 119.5 ± 1.2 kJ·mol⁻¹ |

| Standard Molar Entropy of Sublimation | ΔsubS°m | 216.9 ± 3.4 J·K⁻¹·mol⁻¹ |

| Standard Molar Gibbs Energy of Sublimation | ΔsubG°m | 54.9 ± 1.4 kJ·mol⁻¹ |

Experimental Protocols

The experimental methodologies employed to determine the thermodynamic properties are detailed below.

3.1. Material Purification

The commercial this compound (CAS number 670–95–1, mass fraction 0.995) was further purified by sublimation under reduced pressure (<10 Pa) at a temperature of 403.2 K. The final purity of the compound (mass fraction > 0.999) was confirmed using gas–liquid chromatography.

3.2. Differential Scanning Calorimetry (DSC) for Fusion Properties

The melting temperature and enthalpy of fusion were determined using a power compensation differential scanning calorimeter (PerkinElmer model Pyris Diamond DSC).

-

Sample Preparation: Samples with a weight between 5 and 10 mg were hermetically sealed in aluminum crucibles.

-

Experimental Conditions: The experiments were conducted with a scanning rate of 5 K·min⁻¹ under a constant flow of nitrogen at 20 mL·min⁻¹. Double cycles of heating and cooling were performed.

-

Calibration: The temperature and heat flux scales of the DSC instrument were calibrated to ensure accuracy.

3.3. Heat Capacity Measurement

The heat capacity of solid this compound at 298.15 K was measured using a high-precision heat capacity drop calorimeter.

-

Sample Mass: Sample masses ranging from 0.200 to 0.500 g were used.

-

Calibration: The calorimeter was calibrated with sapphire (α-Al₂O₃, NIST-RM 720) as a standard.

3.4. Vapor Pressure and Sublimation Thermodynamics Measurement

The vapor pressure of this compound was measured using the gravimetric Knudsen effusion methodology due to its relatively high volatility.

-

Temperature and Pressure Range: The vapor pressures were determined within the temperature interval of 362.1–382.8 K, corresponding to a pressure range of 0.116–1.18 Pa.

-

Data Analysis: The sublimation data was fitted to the linear Clausius–Clapeyron equation to derive the molar enthalpies and entropies of sublimation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic properties of solid-phase this compound.

Discussion

The thermodynamic data reveals important aspects of the cohesive interactions within solid this compound. Compared to its isomer, 2-phenylimidazole, 4-PhI exhibits greater cohesive energy. This is attributed to stronger N–H···N intermolecular interactions, which lead to a disruption of coplanar geometry in the 4-PhI molecules. The higher entropies of phase transition (fusion and sublimation) for 4-PhI are consistent with a higher degree of structural order in its crystalline lattice.

These properties are essential for understanding the solid-state stability and dissolution behavior of this compound, which are critical parameters in pharmaceutical development and materials science. The detailed experimental protocols provided serve as a valuable reference for researchers aiming to conduct similar studies or to verify the presented data.

References

Spectroscopic Analysis of 4-Phenylimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-phenylimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The focus is on the application of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy for the vibrational characterization of this molecule. This guide details the experimental protocols, presents a summary of vibrational band assignments, and illustrates the analytical workflow.

Core Concepts in Vibrational Spectroscopy of this compound

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, chemical bonding, and functional groups within a sample. Both FT-IR and FT-Raman spectroscopy probe the vibrational energy levels of a molecule.

-

FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. The absorption of specific frequencies is characteristic of the corresponding vibrational modes of the molecule's functional groups.

-

FT-Raman Spectroscopy : This method involves irradiating a sample with a monochromatic laser and analyzing the scattered light. While most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts in Raman scattering correspond to the vibrational modes of the molecule. FT-Raman is particularly advantageous for analyzing samples that are highly fluorescent when using visible excitation lasers.

The complementary nature of FT-IR and FT-Raman spectroscopy provides a more complete vibrational analysis. Some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa, due to the different selection rules governing the two phenomena.

Experimental Protocols

The following sections describe the generalized experimental methodologies for the FT-IR and FT-Raman spectroscopic analysis of this compound. These protocols are based on common laboratory practices and information from studies on this compound and related compounds.[1][2]

Sample Preparation

For both FT-IR and FT-Raman analysis of this compound in its solid state, the sample is typically used in a powdered form.[1] The compound, if not already in a fine powder, is ground using an agate mortar and pestle to ensure homogeneity and to reduce particle size, which can affect the quality of the spectra.

FT-IR Spectroscopy

The FT-IR spectrum of solid this compound is commonly recorded using the KBr (potassium bromide) pellet technique.

-

Sample Mixture Preparation : A small amount of powdered this compound (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade KBr. The mixture must be thoroughly homogenized to ensure even distribution of the sample within the KBr matrix.

-

Pellet Formation : The mixture is then transferred to a pellet press and subjected to high pressure (typically 8-10 tons) to form a thin, transparent or semi-transparent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide, as well as any impurities in the KBr.

FT-Raman Spectroscopy

The FT-Raman spectrum of this compound is generally acquired from the powdered sample directly.

-

Sample Placement : A small amount of the powdered this compound is placed in a sample holder, such as a glass capillary tube or an aluminum cup.

-

Data Acquisition : The sample is placed in the spectrometer's sample compartment. A near-infrared (NIR) laser, commonly a Nd:YAG laser operating at 1064 nm, is used for excitation to minimize fluorescence. The scattered radiation is collected and analyzed. The spectrum is typically recorded over a Stokes shift range of approximately 3500 to 50 cm⁻¹. The number of scans and laser power are optimized to achieve a good signal-to-noise ratio without causing thermal degradation of the sample.

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Vibrational Band Assignments

The vibrational spectra of this compound are complex due to the presence of both a phenyl ring and an imidazole ring. The assignment of the observed vibrational bands to specific molecular motions is crucial for a complete analysis. These assignments are often supported by theoretical calculations, such as Density Functional Theory (DFT).[1] The following table summarizes some of the key experimental vibrational frequencies and their assignments for this compound based on available literature.

| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Assignment |

| 3163 | - | C-H stretching (imidazole ring)[3] |

| 3135 | - | C-H stretching (imidazole ring) |

| ~3050 | ~3060 | C-H stretching (phenyl ring) |

| ~1610 | ~1610 | C=C stretching (phenyl ring) |

| ~1590 | ~1590 | C=C stretching (phenyl ring) |

| ~1490 | ~1490 | C=C stretching (phenyl ring) |

| - | 1395 | C-N stretching |

| ~1360 | ~1360 | In-plane C-H bending (phenyl ring) |

| ~1280 | ~1280 | Ring stretching (imidazole) |

| ~1180 | ~1180 | In-plane C-H bending (phenyl ring) |

| ~1070 | ~1070 | Ring breathing (phenyl ring) |

| ~1010 | ~1010 | Ring breathing (phenyl ring) |

| ~995 | ~995 | Out-of-plane C-H bending (phenyl ring) |

| ~760 | ~760 | Out-of-plane C-H bending (phenyl ring) |

| ~690 | ~690 | Ring puckering (phenyl ring) |

Note: The values presented in this table are approximate and are based on data from related compounds and theoretical studies. The exact positions and intensities of the bands can be influenced by factors such as the physical state of the sample and intermolecular interactions.

Conclusion

FT-IR and FT-Raman spectroscopy are indispensable tools for the structural elucidation and characterization of this compound. This guide has provided a framework for understanding the theoretical basis of these techniques, the practical aspects of experimental procedures, and the interpretation of the resulting spectral data. For researchers in drug development and materials science, a thorough spectroscopic analysis is a critical step in understanding the molecular properties of this compound, which can inform its applications in various fields. The combined use of these complementary spectroscopic methods, supported by theoretical calculations, enables a detailed and robust characterization of this important heterocyclic compound.

References

An In-depth Technical Guide on the Solubility of 4-Phenylimidazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-phenylimidazole in common organic solvents. Due to the limited availability of comprehensive quantitative data in peer-reviewed literature, this guide summarizes the available information, details standard experimental protocols for solubility determination, and explores the key factors influencing the solubility of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound with a phenyl group attached to the imidazole ring at position 4. It serves as a crucial building block in the synthesis of various biologically active molecules and materials. Understanding its solubility in different organic solvents is paramount for its application in drug discovery, materials science, and chemical synthesis, as it directly impacts reaction kinetics, purification processes, and formulation development.

Quantitative Solubility Data

A comprehensive search of scientific literature reveals a notable lack of extensive quantitative solubility data for this compound across a wide range of common organic solvents. However, semi-quantitative data is available from commercial suppliers. This information is summarized in the table below. It is important to note that this data is often provided without detailed experimental conditions such as temperature and exact analytical methodology.

| Solvent | Chemical Class | Formula | Solubility (at ambient temperature) | Source |

| Acetone | Ketone | C₃H₆O | 25 mg/mL | Sigma-Aldrich |

| Methanol | Alcohol | CH₃OH | 25 mg/mL | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Amide | C₃H₇NO | 50 mg/mL | Sigma-Aldrich |

Note: This data should be considered as a general guideline. For precise applications, it is highly recommended to determine the solubility experimentally under the specific conditions of use.

A study by Domańska et al. on the solubility of various imidazoles, including the isomer 2-phenylimidazole, in dichloromethane and toluene was identified. However, the study did not include quantitative data for this compound, highlighting the gap in the literature for this specific isomer.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is a widely accepted and reliable experimental protocol.

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature. Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.

Caption: Experimental workflow for the shake-flask method.

Caption: Factors influencing the solubility of this compound.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Solute Properties:

-

Polarity: The imidazole ring is polar due to the presence of two nitrogen atoms.

-

Hydrogen Bonding: The N-H group in the imidazole ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen can act as a hydrogen bond acceptor.

-

Aromaticity: The phenyl group introduces a nonpolar, aromatic character to the molecule, which can lead to π-π stacking interactions.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of solid this compound will significantly impact its solubility.

-

-

Solvent Properties:

-

Polarity: Polar solvents are generally more effective at solvating the polar imidazole portion of the molecule.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the imidazole ring, enhancing solubility.

-

Dielectric Constant: A higher dielectric constant of the solvent can help to overcome the lattice energy of the solid solute.

-

-

External Conditions:

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.

-

Pressure: The effect of pressure on the solubility of solids in liquids is generally negligible.

-

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of common organic solvents is currently scarce in the public domain, this technical guide provides the available information and a robust framework for its experimental determination. The semi-quantitative data indicates that this compound has moderate solubility in polar aprotic and protic solvents like DMF, acetone, and methanol. For drug development and process chemistry applications, it is imperative that researchers determine the solubility of this compound under their specific experimental conditions using standardized methods such as the shake-flask protocol detailed herein. A thorough understanding of the interplay between the solute's properties, the solvent's characteristics, and the external conditions is crucial for effectively utilizing this compound in scientific research and development.

An In-depth Technical Guide to 4-Phenylimidazole: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylimidazole is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental properties, detailed synthesis protocols, and its emerging role as a modulator of key biological pathways, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a critical target in cancer immunotherapy. The document presents quantitative data in a structured format, outlines experimental methodologies, and includes detailed diagrams of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in their endeavors.

Core Properties of this compound

This compound, also known as 4(5)-phenylimidazole, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 670-95-1 | [1][2] |

| Molecular Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1] |

| Melting Point | 128-131 °C | |

| Boiling Point | ~265 °C (decomposes) | |

| Solubility | Soluble in acetone |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are two detailed protocols for its preparation.

Protocol 1: One-Pot Synthesis from α-Bromoacetophenone and Formamide

This method is a common and straightforward approach for the synthesis of this compound and its derivatives.

Experimental Workflow: One-Pot Synthesis

Caption: Workflow for the one-pot synthesis of this compound.

Procedure:

-

A solution of an α-bromoacetyl derivative (1 mmol) is heated in formamide (15 mL) at a temperature of 170–180 °C for 5–9 hours.

-

After cooling to room temperature, the reaction mixture is diluted with a saturated solution of sodium bicarbonate (NaHCO₃) (20 mL).

-

The aqueous layer is then extracted with ethyl acetate (EtOAc) (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography to afford the final product, this compound.

Protocol 2: Two-Step Synthesis via Nucleophilic Substitution and Cyclization

This patented method involves a two-step process that can be suitable for larger-scale synthesis.

Procedure:

Step 1: Nucleophilic Substitution

-

Dissolve α-bromoacetophenone in ethylene glycol. The mass ratio of ethylene glycol to α-bromoacetophenone should be between 4:1 and 5:1.

-

Control the temperature between 40-70 °C (optimally 50-60 °C).

-

Add formamidine acetate in batches. The molar ratio of α-bromoacetophenone to formamidine acetate should be between 1:1.8 and 1:2.2.

-

Maintain the reaction mixture at this temperature for 2 ± 0.5 hours to obtain the nucleophilic substitution intermediate.

Step 2: Cyclization

-

Cool the reaction mixture from Step 1 to 30-60 °C (optimally 30-35 °C).

-

Add potassium carbonate (acid-binding agent) over 1 ± 0.5 hours. The molar ratio of potassium carbonate to formamidine acetate should be between 1.5:1 and 2.0:1.

-

Maintain the insulation reaction at 30-60 °C for 5-6 hours.

-

Heat the mixture to 70-100 °C (optimally 80-90 °C) and maintain for 5-6 hours to complete the reaction.

-

Post-treatment, which includes distillation to remove ethylene glycol, extraction, and recrystallization, yields this compound.

Biological Activity and Therapeutic Potential

This compound and its derivatives have shown a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. However, their most prominent and well-studied role is as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO1).

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This overexpression leads to the depletion of tryptophan and the accumulation of its metabolites, known as kynurenines. These metabolic changes create an immunosuppressive environment that allows cancer cells to evade the host's immune system.

This compound acts as an inhibitor of IDO1, thereby blocking this immunosuppressive mechanism. By inhibiting IDO1, this compound and its derivatives can restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenines, leading to the reactivation of anti-tumor immune responses, particularly by T-cells.

Signaling Pathways

The therapeutic effect of this compound as an IDO1 inhibitor is mediated through its influence on the tryptophan metabolism (kynurenine) pathway and the subsequent impact on immune regulation.

Tryptophan Metabolism via the Kynurenine Pathway

References

Unveiling the Solid-State Architecture of 4-Phenylimidazole: A Comprehensive Technical Guide

For Immediate Release

Cambridge, MA – November 30, 2025 – In a detailed exploration of the molecular world, this technical guide delves into the intricate crystal structure and supramolecular arrangement of 4-phenylimidazole, a molecule of significant interest in medicinal chemistry and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including precise crystallographic data, detailed experimental protocols, and visualizations of its complex architecture.

Core Crystallographic Data

The foundational understanding of a molecule's function and potential applications is intrinsically linked to its solid-state structure. This compound crystallizes in the monoclinic space group P2₁/c. A summary of its key crystallographic parameters, obtained from single-crystal X-ray diffraction, is presented below.

| Parameter | Value |

| CCDC Number | 170462 |

| Empirical Formula | C₉H₈N₂ |

| Formula Weight | 144.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.836 (1) |

| b (Å) | 9.539 (2) |

| c (Å) | 13.628 (3) |

| α (°) | 90 |

| β (°) | 98.78 (3) |

| γ (°) | 90 |

| Volume (ų) | 749.9 (3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.277 |

| Absorption Coefficient (mm⁻¹) | 0.081 |

| F(000) | 304 |

Supramolecular Arrangement: The Role of Hydrogen Bonding

The supramolecular assembly of this compound in the crystalline state is predominantly governed by a robust network of intermolecular hydrogen bonds. The imidazole ring's N-H group acts as a hydrogen bond donor, while the unprotonated nitrogen atom of an adjacent molecule serves as the acceptor. This N-H···N interaction is a defining feature of the crystal packing.

The key hydrogen bond parameter is detailed in the following table:

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| N1-H1···N2¹ | 0.86 | 1.92 | 2.782 (3) | 175.0 |

| Symmetry code: (i) -x+1, y+1/2, -z+1/2 |

These hydrogen bonds link the molecules into infinite one-dimensional chains, which then pack in a herringbone fashion, driven by van der Waals interactions between the phenyl rings. This arrangement contributes to the overall stability of the crystal lattice.[1]

Experimental Protocols

Synthesis of this compound:

A common synthetic route to this compound involves the reaction of α-bromoacetophenone with an excess of formamide. The general procedure is as follows:

-

A solution of α-bromoacetophenone (1 equivalent) in formamide (used as both reactant and solvent) is heated at 150-160 °C for several hours.

-

The reaction mixture is then cooled to room temperature and poured into water.

-

The aqueous solution is neutralized with a base, such as sodium bicarbonate, until a precipitate forms.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by sublimation under reduced pressure to yield crystalline this compound.

Single-Crystal X-ray Diffraction:

The determination of the crystal structure of this compound was carried out using single-crystal X-ray diffraction. A suitable single crystal was mounted on a diffractometer.

-

Data Collection: X-ray intensity data were collected at a controlled temperature using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Supramolecular Architecture

To better understand the intermolecular connectivity and the overall experimental workflow, the following diagrams are provided.

This guide provides a foundational dataset and procedural overview for researchers working with this compound. The detailed understanding of its crystal structure and supramolecular organization is paramount for the rational design of new pharmaceuticals and functional materials.

References

Quantum Chemical Calculations for 4-Phenylimidazole: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the structural, electronic, and vibrational properties of 4-phenylimidazole (4-PI). This compound is a crucial scaffold in medicinal chemistry and materials science. Understanding its fundamental molecular characteristics through computational methods offers profound insights that can accelerate drug development and the design of novel materials. This document details the standard computational protocols, presents key quantitative data in a structured format, and visualizes the theoretical workflow, serving as a vital resource for researchers, chemists, and drug development professionals.

Introduction

This compound (4-PI) is a heterocyclic aromatic organic compound featuring a phenyl group attached to an imidazole ring. This molecular framework is prevalent in numerous biologically active compounds and functional materials.[1][2] Derivatives of 4-PI have been explored for their roles as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), making them promising candidates in cancer immunotherapy.[3] Furthermore, the unique structural and electronic properties of phenylimidazoles make them valuable in materials science for applications in polymers, sensors, and optoelectronics.[1]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with high accuracy.[4] These computational methods allow for the detailed investigation of a molecule's optimized geometry, electronic structure (such as frontier molecular orbitals), and vibrational spectra (FT-IR and Raman) from first principles. This guide outlines the theoretical and practical aspects of performing such calculations on the this compound structure, providing a foundational understanding for further research.

Computational and Experimental Protocols

A robust computational analysis of this compound requires a well-defined methodology. The protocols outlined below are based on established methods reported in the scientific literature for 4-PI and similar heterocyclic systems.

Quantum Chemical Calculation Protocol

The core of the theoretical investigation relies on Density Functional Theory.

-

Software: Gaussian suite of programs is a standard choice for such calculations.

-

Theoretical Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely recommended for its balance of accuracy and computational efficiency in studying organic molecules. For comparative studies, other functionals like M06-2X can also be employed.

-

Basis Set: The Pople-style basis set, specifically 6-311++G(d,p), is highly suitable. This set includes diffuse functions (++) for accurately describing anions and weak interactions, and polarization functions (d,p) for a more precise description of bonding environments.

-

Computational Steps:

-

Geometry Optimization: The initial step is to find the minimum energy conformation of the 4-PI molecule. The optimization process is complete when the forces on the atoms are negligible and the structure corresponds to a stationary point on the potential energy surface.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. These calculations also yield the theoretical vibrational frequencies used for assigning experimental IR and Raman spectra.

-

Electronic Property Calculation: Using the optimized geometry, properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the Molecular Electrostatic Potential (MEP) are calculated.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within the molecule.

-

Experimental Protocols (Cited)

-

FT-IR and FT-Raman Spectroscopy: Experimental FT-IR and FT-Raman spectra for 4-PI are typically recorded on powdered samples. For FT-IR, a KBr pellet technique is common, with spectra recorded in the 4000–400 cm⁻¹ range.

-

Thermodynamic Measurements: Techniques such as high-precision drop calorimetry are used to measure heat capacities. Vapor pressure measurements can be conducted using the Knudsen effusion methodology to determine thermodynamic properties related to sublimation and vaporization.

Results and Discussion

The following sections summarize the key quantitative data obtained from DFT calculations on this compound.

Optimized Molecular Structure

The geometry optimization provides the most stable three-dimensional structure of the molecule. Key structural parameters calculated at the B3LYP/6-311++G(d,p) level are presented below. Studies have shown that while the individual imidazole and phenyl rings are planar, the molecule as a whole is non-planar due to the dihedral angle between the two rings. This can be influenced by strong N–H···N intermolecular interactions in the solid state.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | ||

| N1-C2 | Imidazole Ring | ~ 1.38 Å |

| C2-N3 | Imidazole Ring | ~ 1.32 Å |

| N3-C4 | Imidazole Ring | ~ 1.39 Å |

| C4-C5 | Imidazole Ring | ~ 1.37 Å |

| C5-N1 | Imidazole Ring | ~ 1.37 Å |

| C4-C6 | Phenyl Linkage | ~ 1.47 Å |

| C-C (Phenyl avg.) | Phenyl Ring | ~ 1.39 Å |

| Bond Angles (°) | ||

| N1-C2-N3 | Imidazole Ring | ~ 112.5° |

| C2-N3-C4 | Imidazole Ring | ~ 106.0° |

| N3-C4-C5 | Imidazole Ring | ~ 110.5° |

| C5-N1-C2 | Imidazole Ring | ~ 107.5° |

| Dihedral Angle (°) | ||

| C5-C4-C6-C7 | Phenyl-Imidazole Twist | ~ 20-35° |

| Table 1: Selected optimized geometrical parameters for this compound based on DFT calculations. |

Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower chemical reactivity. For 4-PI, the HOMO is typically localized over the electron-rich imidazole ring, while the LUMO is distributed across the phenyl ring.

| Parameter | Description | Value (B3LYP/6-311G++(d,p)) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.1 to -6.3 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 to -1.1 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap | ~5.2 eV |

| Table 2: Calculated Frontier Molecular Orbital energies and energy gap for this compound. |

Note: A previous study reported a gap of 4.14 eV, which can arise from different functionals or basis sets, highlighting the sensitivity of these values to the computational method.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. In the MEP map of 4-PI, the most negative potential (red/yellow regions) is concentrated around the nitrogen atoms of the imidazole ring, indicating these are the primary sites for electrophilic attack. The most positive potential (blue region) is located around the acidic hydrogen atom of the N-H group, making it susceptible to nucleophilic attack or hydrogen bonding.

Vibrational Analysis

Theoretical vibrational frequencies, when scaled by an appropriate factor (e.g., 0.95-0.98 for B3LYP), show excellent agreement with experimental FT-IR and FT-Raman spectra. This allows for a precise assignment of the observed spectral bands to specific molecular vibrations.

| Vibrational Mode | Description | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental FT-IR Wavenumber (cm⁻¹) |

| N-H Stretch | Imidazole N-H group | ~3150 cm⁻¹ | ~3120-3160 cm⁻¹ |

| C-H Stretch (Aromatic) | Phenyl & Imidazole C-H | ~3050-3100 cm⁻¹ | ~3040-3126 cm⁻¹ |

| C=N Stretch | Imidazole Ring | ~1590 cm⁻¹ | ~1593 cm⁻¹ |

| C-N Stretch | Imidazole Ring | ~1460 cm⁻¹ | ~1463 cm⁻¹ |

| Ring Puckering/Bending | Out-of-plane modes | ~700-900 cm⁻¹ | ~700-900 cm⁻¹ |

| Table 3: Comparison of key calculated and experimental vibrational frequencies for this compound. |

Mandatory Visualizations

The following diagrams illustrate the workflow and logical dependencies of the quantum chemical calculations described in this guide.

Caption: Workflow for quantum chemical analysis of this compound.

Caption: Logical dependencies among calculated properties of this compound.

Conclusion

This technical guide has detailed the standard procedures for conducting quantum chemical calculations on this compound. Through the application of Density Functional Theory, researchers can obtain reliable data on the molecule's geometric structure, electronic landscape, and vibrational characteristics. The presented quantitative data, summarized in tables, offers a clear benchmark for such computational studies. The provided workflows visualize a systematic approach to these calculations. The insights gained from this theoretical framework are invaluable for rational drug design, allowing for the prediction of reactivity and interaction sites, and for the development of novel materials with tailored electronic and optical properties.

References

A Technical Guide to the Historical Synthesis of 4-Phenylimidazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of 4-phenylimidazole, a crucial scaffold in medicinal chemistry and drug development. The document provides a comparative analysis of key synthetic routes, detailing experimental protocols and quantitative data to offer a comprehensive resource for researchers in the field.

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, acting as inhibitors for enzymes such as indoleamine 2,3-dioxygenase (IDO), which is a target in cancer immunotherapy. A thorough understanding of its synthetic origins is paramount for the development of novel derivatives and efficient manufacturing processes. This guide focuses on the seminal historical methods that have paved the way for modern synthetic strategies.

Core Synthesis Methods: A Comparative Overview

The historical synthesis of this compound has been dominated by a few key methodologies. The following table summarizes the quantitative data associated with the most prominent classical routes.

| Synthesis Method | Reactants | Solvent | Reaction Time | Temperature | Yield | Purity |

| From α-Halo Ketone | α-Bromoacetophenone, Formamidine Acetate, Potassium Carbonate | Ethylene Glycol | ~7-8 hours | 40-100°C | >45% | >99% |

| From α-Halo Ketone (General) | α-Bromoacetophenone, Formamide | Formamide | 5-9 hours | 170-180°C | 52-60% (for analogs) | N/A |

| Debus-Radziszewski Synthesis | Phenylglyoxal, Formaldehyde, Ammonia (or Ammonium Salt) | N/A | N/A | N/A | N/A | N/A |

| Wallach Synthesis | N,N'-Dialkyloxamides, Phosphorus Pentachloride, followed by reduction | N/A | N/A | N/A | N/A | N/A |

Key Experimental Protocols

This section provides detailed experimental methodologies for the principal historical syntheses of this compound.

Synthesis from α-Halo Ketone and Amidine (One-Pot Method)[1]

This method provides a high-yield, one-pot synthesis of this compound from readily available starting materials.

Reactants:

-

α-Bromoacetophenone

-

Formamidine Acetate

-

Potassium Carbonate

-

Ethylene Glycol

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution

-

50% Sodium Hydroxide Solution

-

Activated Carbon

-

Chloroform

-

Petroleum Ether

Procedure:

-

In a four-necked flask, add 220 mL of ethylene glycol and heat to 50°C.

-

Slowly add 50 g (0.25 mol) of α-bromoacetophenone while stirring, maintaining the temperature at 55 ± 2°C.

-

After 30 minutes of incubation, slowly add 54 g (0.52 mol) of formamidine acetate over 60 minutes, keeping the temperature at 55 ± 2°C.

-

Continue the reaction at 55 ± 2°C for 2 hours.

-